Welcome to the BenchChem Online Store!
molecular formula C8H5Cl3O B1346110 2',3',4'-Trichloroacetophenone CAS No. 13608-87-2

2',3',4'-Trichloroacetophenone

Cat. No. B1346110
M. Wt: 223.5 g/mol
InChI Key: BXJZZJYNVIDEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07902226B2

Procedure details

Sodium hydroxide (45.42 g, 1.090 mol) was dissolved in water (220 ml), and while cooling with ice, bromine (16.85 ml, 0.327 mol) was dripped therein over a period of 5 minutes. After stirring the reaction solution at 0° C. for 15 minutes, a dioxane (220 ml) solution of 2′,3′,4′-trichloroacetophenone (24.40 g, 0.109 mol) was dripped therein at 0° C. over a period of 30 minutes. After stirring at room temperature for 14 hours, water (350 ml) was added and then washed with dichloromethane (350 ml). The aqueous layer obtained was gradually made acidic with concentrated hydrochloric acid while cooling with ice and the resulting crystals were filtered out. After washing the filtered-out crystals with water, the water was removed by azeotropic distillation with toluene. 22.33 g (91%) of the title compound was thereby obtained as a pale yellow powder.
Quantity
45.42 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
16.85 mL
Type
reactant
Reaction Step Two
Quantity
24.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
350 mL
Type
solvent
Reaction Step Five
Quantity
220 mL
Type
solvent
Reaction Step Six
Yield
91%

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].BrBr.[Cl:5][C:6]1[C:11]([Cl:12])=[C:10]([Cl:13])[CH:9]=[CH:8][C:7]=1[C:14](=[O:16])C.Cl>O.O1CCOCC1>[Cl:5][C:6]1[C:11]([Cl:12])=[C:10]([Cl:13])[CH:9]=[CH:8][C:7]=1[C:14]([OH:16])=[O:1] |f:0.1|

Inputs

Step One
Name
Quantity
45.42 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
220 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
16.85 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
24.4 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1Cl)Cl)C(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
350 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
220 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring the reaction solution at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 0° C. over a period of 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 14 hours
Duration
14 h
WASH
Type
WASH
Details
washed with dichloromethane (350 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous layer obtained
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
FILTRATION
Type
FILTRATION
Details
the resulting crystals were filtered out
WASH
Type
WASH
Details
After washing the filtered-out crystals with water
CUSTOM
Type
CUSTOM
Details
the water was removed by azeotropic distillation with toluene

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC(=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 22.33 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.